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Drug Profile and Mechanism of Action

Ansofaxine hydrochloride (also known as LY03005 or LPM570065) is a new chemical entity developed as

an extended-release (ER) oral tablet for adults with Major Depressive Disorder (MDD) [1] [2]. Its core

mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA)

transporter proteins, classifying it as a triple reuptake inhibitor (TRI) [1] [2] [3].

The table below summarizes its key pharmacological characteristics:

Attribute Details

Drug Name Ansofaxine Hydrochloride (LY03005, LPM570065) [4]

Pharmacological Class Triple Monoaminergic Reuptake Inhibitor (TRI) [5] [3]

Primary Indication Major Depressive Disorder (MDD) [1] [2]

Mechanism of Action Inhibits reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine

(DA) from the synaptic cleft [1] [2].

Key Pharmacodynamic
Feature

A balanced and potent inhibitor of all three monoamines, with a particularly

strong effect on dopamine reuptake, which is theorized to address
anhedonia [2] [3].
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Clinical Research for Major Depressive Disorder (MDD)

Substantial clinical evidence supports the efficacy and safety of Ansofaxine for treating MDD.

Efficacy Data from Clinical Trials

Both Phase 2 and Phase 3 trials demonstrated that Ansofaxine was significantly more effective than placebo

in reducing depression scores.

Trial Parameter Phase 2 Trial (6 weeks) [2] Phase 3 Trial (8 weeks) [1]

Doses 40, 80, 120, 160 mg/day 80 mg/day, 160 mg/day

Primary Endpoint Change in HAMD-17 total
score

Change in MADRS total score

Score Change (Active
vs. Placebo)

All active doses superior to
placebo (p = 0.0447)

-20.0 (80mg) and -19.9 (160mg) vs.
-14.6 (placebo); p < 0.0001

Safety and Tolerability Profile

In clinical trials, Ansofaxine was generally well-tolerated. The most common adverse events were mild to

moderate.

Safety Measure Findings

General Tolerability All tested doses (40-160 mg/day) were generally well-tolerated [1]
[2].

Common Adverse Events Nausea, vomiting, diarrhea, dizziness, elevated total bilirubin or
alanine aminotransferase [2].

Incidence of Treatment-Related
AEs (Phase 3)

59.2% (80 mg), 65.22% (160 mg), compared to 45.11% in the
placebo group [1].
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Experimental Protocols from Key Studies

For research purposes, here are the summarized methodologies from the pivotal Phase 3 trial and a recent

oncology study.

Clinical Trial Protocol: Phase 3 MDD Trial

This was a multicenter, double-blind, randomized, placebo-controlled study [1].

Participants: 588 male and female outpatients aged 18-65 with a DSM-5 diagnosis of MDD, a
MADRS total score ≥26, and a CGI-S score ≥4.

Intervention: Random assignment (1:1:1) to 8-week treatment with Ansofaxine 80 mg/day, 160
mg/day, or placebo.

Primary Efficacy Endpoint: Change from baseline to Week 8 in the total MADRS score.
Safety Assessments: Recorded adverse events (AEs), vital signs, laboratory tests, 12-lead ECG,

and evaluations of suicide tendency and sexual function.

In Vitro & In Vivo Protocol: Anti-HCC Study

A 2025 study investigated the anti-tumor effects of Ansofaxine on hepatocellular carcinoma (HCC) [6] [7].

In Vitro Methods:
Cell Lines: Huh7 and Hepa1–6 cells.

Treatments: Cells were treated with different concentrations of Ansofaxine Hydrochloride.
Assays: Cell proliferation (CCK-8 assay), migration, invasion, and clonal formation tests were

performed to evaluate the drug's effects on HCC cell biological functions.
In Vivo Methods:

Animal Model: Established a subcutaneous hepatocellular carcinoma mouse model.
Treatments: Evaluated Ansofaxine alone and in combination with Lenvatinib.

Assessments: Measured tumor growth; used ELISA to detect peripheral blood DA and 5-HT
levels; performed HE and immunohistochemical staining for tumor pathology and macrophage

profiling (M1 vs. M2); used RT-qPCR to analyze key gene expression in the EGFR/MAPK
pathway.

Emerging Research: Anti-Cancer Effects
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Recent preclinical research has revealed that Ansofaxine may have inhibitory effects on Hepatocellular

Carcinoma (HCC) [6] [7].

Mechanism of Action in HCC: Network pharmacology and molecular docking identified EGFR,
GRB2, and SRC as key potential targets. The proposed primary mechanism is the inhibition of the

EGFR/MAPK signaling pathway [6] [7].
Synergistic Effect: In vivo experiments showed that Ansofaxine enhanced the anti-HCC efficacy of

the targeted therapy drug Lenvatinib [7].
Immunomodulatory Role: The study reported that Ansofaxine increased peripheral blood dopamine

levels and promoted the infiltration of M1 macrophages (which have anti-tumor activity) into tumor
tissue, suggesting an immune-enhancing effect [7].

The diagram below illustrates the proposed signaling pathway for its anti-HCC activity.
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Proposed anti-HCC mechanism of Ansofaxine via EGFR/MAPK pathway and immunomodulation [6] [7].

Key Takeaways for Researchers

First-in-Class Mechanism: Ansofaxine represents a first-in-class TRI antidepressant with a

balanced inhibition of serotonin, norepinephrine, and dopamine, potentially offering advantages for
MDD symptoms like anhedonia [5] [3].

Proven Clinical Efficacy: Robust data from Phase 2 and 3 trials confirm its efficacy and acceptable
tolerability profile in the short-term (6-8 weeks) treatment of MDD [1] [2].

Novel Oncology Applications: Preclinical studies indicate a promising repurposing potential for
Ansofaxine in HCC, acting through the EGFR/MAPK pathway and modulating the immune response

[6] [7].
Research Gaps: While clinical data for MDD is solid, longer-term trials are needed. The anti-cancer

effects are a very recent discovery, requiring extensive validation in further in vivo studies and clinical
trials [5] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Ansofaxine hydrochloride LPM570065 research]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007029#ansofaxine-

hydrochloride-lpm570065-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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